1-(2,4-dimethoxybenzoyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(2,4-dimethoxybenzoyl)-4-(2-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxybenzoyl group and a 2-methoxyphenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxybenzoyl)-4-(2-methoxyphenyl)piperazine typically involves the following steps:
Preparation of 2,4-dimethoxybenzoyl chloride: This can be achieved by reacting 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of the piperazine derivative: The 2,4-dimethoxybenzoyl chloride is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethoxybenzoyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.
Reduction: Formation of 2,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-dimethoxybenzoyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential pharmacological activities.
Biological Studies: It is used in studies to understand its interaction with biological targets such as receptors and enzymes.
Chemical Biology: It is used as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxybenzoyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine: Similar structure but lacks the methoxy group on the phenyl ring.
1-(2,4-dimethoxybenzoyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness
1-(2,4-dimethoxybenzoyl)-4-(2-methoxyphenyl)piperazine is unique due to the specific positioning of the methoxy groups, which can influence its pharmacological properties and interactions with biological targets. The presence of both 2,4-dimethoxybenzoyl and 2-methoxyphenyl groups provides a distinct chemical environment that can affect its reactivity and biological activity.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-15-8-9-16(19(14-15)26-3)20(23)22-12-10-21(11-13-22)17-6-4-5-7-18(17)25-2/h4-9,14H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDSTRDZHDTZST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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